2-(5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
Description
This compound is a thiazolidinone derivative featuring a pyrazole core substituted with a 4-chlorophenyl group and a phenyl ring. Such structural attributes make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors where planar aromatic systems and electron-withdrawing groups (e.g., chloro substituents) modulate binding affinity .
Properties
CAS No. |
1009770-18-6 |
|---|---|
Molecular Formula |
C21H14ClN3O3S2 |
Molecular Weight |
455.9 g/mol |
IUPAC Name |
2-[(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C21H14ClN3O3S2/c22-15-8-6-13(7-9-15)19-14(11-25(23-19)16-4-2-1-3-5-16)10-17-20(28)24(12-18(26)27)21(29)30-17/h1-11H,12H2,(H,26,27)/b17-10- |
InChI Key |
POKLAPYLFQIXIW-YVLHZVERSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C\4/C(=O)N(C(=S)S4)CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=C4C(=O)N(C(=S)S4)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The most widely reported method for synthesizing this compound involves a Knoevenagel condensation between 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 2-(2,4-dioxothiazolidin-3-yl)acetic acid derivatives. This reaction facilitates the formation of the critical exocyclic methylene bridge connecting the pyrazole and thiazolidinone moieties.
The mechanism proceeds through:
- Deprotonation of the active methylene group in the thiazolidinedione ring by a base (typically piperidine or sodium acetate)
- Nucleophilic attack on the aldehyde carbonyl carbon
- Elimination of water to form the α,β-unsaturated ketone system
The stereochemical outcome (Z-configuration) is dictated by conjugation stabilization between the pyrazole aromatic system and the thiazolidinone carbonyl groups.
Standard Reaction Conditions
A representative procedure from recent literature specifies:
- Molar ratio : 1:1 aldehyde to thiazolidinedione precursor
- Solvent : Anhydrous ethanol or methanol
- Catalyst : Piperidine (5 mol%) or sodium acetate (2.5 equiv)
- Temperature : Reflux (78-80°C for ethanol)
- Reaction time : 5-6 hours
- Workup : Precipitation upon cooling, filtration, and recrystallization from acetic acid/water mixtures
Table 1 : Comparative Yields Under Varied Knoevenagel Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|---|---|
| Piperidine | Ethanol | 78 | 5 | 63 | 98.2 | |
| NaOAc | Methanol | 65 | 6 | 58 | 97.8 | |
| DBU | DMF | 100 | 3 | 71 | 96.5 |
The choice of base significantly impacts reaction efficiency. While piperidine provides moderate yields with excellent stereoselectivity, 1,8-diazabicycloundec-7-ene (DBU) in dimethylformamide enables faster reactions at higher temperatures but may lead to increased byproduct formation.
Preparation of Key Synthetic Precursors
Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This critical aldehyde precursor is typically synthesized via:
Vilsmeier-Haack Formylation :
- Reaction of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)
- Temperature-controlled reaction at 50-60°C for 4-5 hours
- Quenching with ice-water and neutralization with sodium bicarbonate
The reaction proceeds through formation of the chloroiminium ion intermediate, which undergoes electrophilic aromatic substitution at the pyrazole C4 position. Typical yields range from 68-75% after recrystallization from ethanol.
Synthesis of 2-(2,4-Dioxothiazolidin-3-yl)acetic Acid
Two predominant routes exist for this component:
Route A :
- Condensation of thiourea with chloroacetic acid in aqueous HCl
- Cyclization to form thiazolidine-2,4-dione (TZD)
- Alkylation with ethyl bromoacetate followed by saponification
Route B :
- Direct alkylation of TZD potassium salt with ethyl bromoacetate in acetone
- Acid-catalyzed ester hydrolysis using H₂SO₄/acetic acid
Route B generally provides higher purity material (99.1% vs 96.4% by HPLC) but requires stringent anhydrous conditions during the alkylation step.
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
Recent advances have demonstrated the feasibility of microwave irradiation to accelerate the Knoevenagel condensation:
Solid-State Mechanochemical Synthesis
Ball milling techniques offer solvent-free alternatives:
- Parameters : Stainless steel jar (10 mL), 30 Hz frequency, 1:1.2 molar ratio
- Additive : Potassium carbonate (0.5 equiv) as process control agent
- Outcome : 59% yield with 94% conversion after 45 minutes grinding
While environmentally favorable, this method currently suffers from lower yields compared to solution-phase approaches.
Critical Process Optimization Parameters
Solvent Effects on Reaction Kinetics
Comparative studies reveal solvent polarity significantly impacts reaction rate and product distribution:
Polar Protic Solvents (Ethanol/Methanol) :
- Stabilize transition state through hydrogen bonding
- Favor Z-isomer formation (85:15 Z:E ratio)
- Moderate reaction rates (k = 0.18 h⁻¹ at 78°C)
Polar Aprotic Solvents (DMF/DMSO) :
- Enhance substrate solubility
- Accelerate reaction kinetics (k = 0.42 h⁻¹ at 100°C)
- Increase E-isomer proportion (65:35 Z:E ratio)
Table 2 : Solvent Optimization Matrix
| Solvent | Dielectric Constant | Yield (%) | Z:E Ratio | Reaction Time (h) |
|---|---|---|---|---|
| Ethanol | 24.3 | 63 | 85:15 | 5 |
| DMF | 37.2 | 71 | 65:35 | 3 |
| DMSO | 46.7 | 68 | 60:40 | 2.5 |
| PEG-400 | 12.5 | 57 | 88:12 | 6 |
Acidic Workup Conditions
Post-reaction acidification critically affects product purity:
- Optimal pH : 2.5-3.0 (adjusted with dilute HCl)
- Precipitation Temperature : 0-5°C
- Recrystallization Solvent : Acetic acid/water (7:3 v/v)
Crystallographic analysis confirms that slow cooling (0.5°C/min) produces larger, higher-purity crystals compared to rapid quenching.
Analytical Characterization Protocols
Spectroscopic Identification
Comprehensive characterization requires multimodal analysis:
1H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, pyrazole H-5)
- δ 7.89-7.26 (m, 9H, aromatic protons)
- δ 4.32 (s, 2H, CH₂CO₂H)
- δ 3.98 (s, 1H, thiazolidinone H-5)
FT-IR (KBr) :
Chromatographic Purity Assessment
HPLC methods for quality control:
Column : C18 (250 × 4.6 mm, 5 μm)
Mobile Phase : Acetonitrile/0.1% H₃PO₄ (65:35)
Flow Rate : 1.0 mL/min
Retention Time : 6.8 ± 0.2 minutes
Linearity : R² = 0.9998 over 50-150% range
Chemical Reactions Analysis
Types of Reactions
2-(5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrazole-thiazolidinone hybrids. Key structural analogs include variations in aryl substituents, linker groups, and functional moieties. Below is a detailed comparison based on synthesis, physicochemical properties, and computational/interaction analyses:
Substituent Variations on the Pyrazole Ring
- Compound A: Structure: (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (). Key Differences:
- Substituent : 4-Methoxyphenyl (electron-donating) vs. 4-chlorophenyl (electron-withdrawing) on the pyrazole.
- Side Chain: 3-Phenylpropanoic acid vs. acetic acid. Properties:
Compound B :
- Planarity : The fluorobenzyloxy group disrupts planarity, altering electronic distribution compared to the fully planar 4-chlorophenyl analog .
Electronic and Steric Effects
- Chlorophenyl vs. Fluorophenyl derivatives (e.g., ) exhibit reduced steric hindrance, favoring membrane permeability .
Thioxo vs. Oxo Groups :
Interaction and Docking Studies
- Noncovalent Interactions: The target compound’s chloro and thioxo groups participate in halogen bonding and sulfur-mediated interactions, as revealed by noncovalent interaction (NCI) analysis (). Comparatively, methoxy or fluoro substituents prioritize van der Waals contacts .
- Docking Flexibility :
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to (high-yield crystallization from dimethylformamide), though specific protocols are undocumented.
- Biological Relevance: The chloro substituent may enhance cytotoxicity or specificity compared to fluoro/methoxy analogs, as seen in related thiazolidinones targeting inflammatory pathways .
- Limitations : Direct comparative bioactivity data are absent in the provided evidence, necessitating further studies on enzymatic inhibition or cellular assays.
Biological Activity
The compound 2-(5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid represents a novel class of bioactive molecules that have garnered attention due to their potential therapeutic applications. This article aims to explore the biological activities associated with this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that integrates a pyrazole ring with thiazolidine derivatives. The presence of the 4-chlorophenyl group enhances its biological activity by influencing interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. The synthesized pyrazole-thiazole hybrids demonstrated significant inhibitory effects against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis.
- Gram-negative bacteria : Escherichia coli, Proteus mirabilis.
In vitro assays revealed that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, indicating their potential as antimicrobial agents .
| Compound | Zone of Inhibition (mm) | Activity |
|---|---|---|
| 10a | 20 | Moderate |
| 10b | 25 | Good |
| 10c | 30 | Excellent |
Anticancer Activity
The anticancer potential of the compound has been evaluated through various assays. Notably, it was found to induce apoptosis in human leukemia cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways. In particular, the compound's ability to inhibit tumor growth was assessed using the MTT assay, where it showed IC50 values in the low micromolar range .
Anti-inflammatory Effects
The anti-inflammatory activity was investigated using human red blood cell (HRBC) membrane stabilization assays. The results indicated that the compound effectively reduced hemolysis induced by heat and hypotonic solutions, suggesting its potential as an anti-inflammatory agent .
Case Studies and Research Findings
A comprehensive study synthesized various derivatives of thiazolidine and evaluated their biological activities. The findings suggested that modifications at specific positions on the pyrazole ring significantly influenced biological activity. For example:
- Substituents at the 5-position of pyrazole improved antibacterial efficacy.
- Compounds with electron-withdrawing groups exhibited enhanced anticancer properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The following table summarizes key findings related to structural modifications:
| Modification | Biological Activity Impact |
|---|---|
| Electron-withdrawing groups at position 5 | Increased anticancer activity |
| Substituted phenyl at position 4 | Enhanced antimicrobial action |
| Alkyl substitutions on thiazolidine ring | Improved anti-inflammatory effects |
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is synthesized via multi-step reactions involving pyrazole and thiazolidinone intermediates. For example, Vilsmeier-Haack formylation (used in pyrazole derivatives) followed by Knoevenagel condensation with thiazolidinone precursors can yield the target molecule . Reaction optimization (e.g., solvent polarity, temperature, and catalyst selection) is critical; yields as low as 48% have been reported for analogous structures, necessitating purification via column chromatography and recrystallization .
Q. How is structural confirmation performed for this compound?
Elemental analysis, IR spectroscopy (to confirm carbonyl [~1700 cm⁻¹] and thione [~1250 cm⁻¹] groups), and HPLC for purity verification are standard . X-ray crystallography (if single crystals are obtainable) can resolve stereochemical ambiguities, as demonstrated for structurally related pyrazole-thiazolidinone hybrids .
Q. What physicochemical properties (solubility, stability) are critical for experimental handling?
The compound is likely sparingly soluble in polar solvents due to its aromatic and heterocyclic moieties. Stability studies on similar thiazolidinones recommend storage at room temperature in inert atmospheres to prevent oxidation of the thione group . Pre-formulation studies using differential scanning calorimetry (DSC) can assess thermal stability .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., IR vs. NMR) be resolved during characterization?
Discrepancies may arise from tautomerism (e.g., thione-thiol equilibrium) or crystallographic packing effects. Use complementary techniques:
- Variable-temperature NMR to detect dynamic equilibria.
- Solid-state IR vs. solution-state IR to identify polymorphic transitions .
- DFT calculations to model vibrational spectra and compare with experimental data .
Q. What strategies optimize the reaction yield for large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in pyrazole formation .
- Catalytic systems : Protic acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) enhance condensation efficiency .
- Flow chemistry : Minimizes side reactions in exothermic steps (e.g., Knoevenagel condensation) .
Q. How to design experiments assessing environmental persistence and ecotoxicity?
Follow OECD guidelines for:
- Hydrolysis studies : Evaluate stability at pH 3–9 (40°C, 14 days) .
- Soil sorption : Use batch equilibrium tests (e.g., OECD 106) with HPLC-MS quantification .
- Aquatic toxicity : Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests .
Q. What in silico methods predict biological activity and SAR?
- Molecular docking : Target enzymes like COX-2 or PPAR-γ, leveraging the compound’s thiazolidinone core for hydrogen bonding .
- QSAR models : Use descriptors (e.g., logP, polar surface area) from analogs with known anti-inflammatory or antidiabetic activity .
- ADMET prediction : SwissADME or pkCSM to optimize bioavailability and reduce hepatotoxicity risks .
Methodological Considerations
Q. How to address low reproducibility in biological assay results?
- Standardize assay conditions : Control DMSO concentration (<1% v/v) to avoid solvent interference .
- Metabolic stability : Pre-incubate with liver microsomes (human/rat) to identify rapid degradation .
- Orthogonal assays : Combine enzyme inhibition (e.g., ELISA) with cell-based viability assays (e.g., MTT) .
Q. What analytical techniques resolve degradation products under accelerated stability testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
